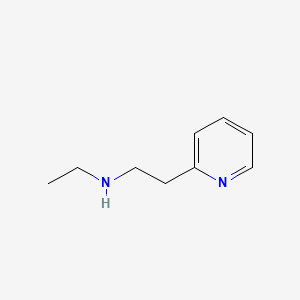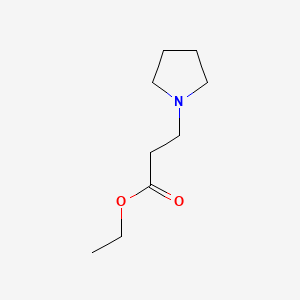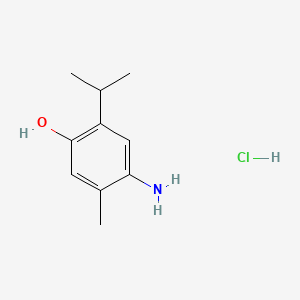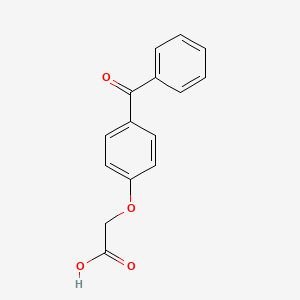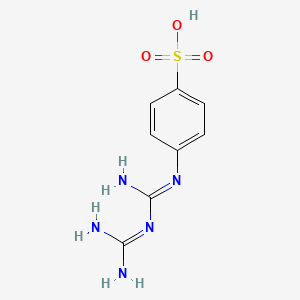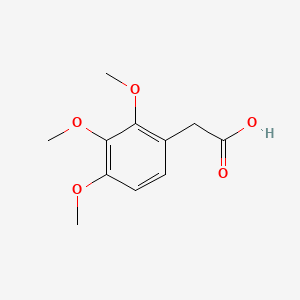
2,3,4-Trimethoxyphenylacetic acid
Übersicht
Beschreibung
2,3,4-Trimethoxyphenylacetic acid is a chemical compound that is not directly synthesized in the papers provided. However, related compounds such as 3,4,5-Trimethoxyphenylacetic acid have been synthesized and studied for their potential as intermediates in pharmaceuticals and for their biological activity . These related compounds share a similar structure with the addition of methoxy groups on the aromatic ring, which can significantly alter the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from different precursors. For instance, 3,4,5-Trimethoxyphenylacetic acid was synthesized from 3,4,5-trimethoxybenzaldehyde using a dichlorocarbene reaction followed by a reduction reaction, achieving an overall yield of 65.2% . Another synthesis route for 3,4-Dimethoxyphenylacetic acid started from 1,2-dimethoxybenzene and involved a Friedel-Crafts reaction followed by a Wolff-Kishner-Huang reduction, yielding about 64% . These methods demonstrate the complexity and multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of 2,3,4-Trimethoxyphenylacetic acid would consist of a benzene ring with three methoxy groups attached to the 2nd, 3rd, and 4th carbon atoms, and an acetic acid group attached to the benzene ring. The presence of methoxy groups can influence the electron density of the aromatic ring and affect its reactivity. The molecular structure of related compounds has been confirmed using techniques such as 1H-NMR and IR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include esterification, etherification, carboxylation, hydrolysis, and reduction reactions . These reactions are carefully chosen to introduce the desired functional groups while maintaining the integrity of the aromatic ring. The use of protective groups and phase transfer catalysts is also common to improve yields and selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,4-Trimethoxyphenylacetic acid would be influenced by the presence of the methoxy and acetic acid groups. These groups can affect the compound's solubility, boiling point, melting point, and acidity. The related compound 3,4,5-Trimethoxyphenylacetic acid was synthesized with practicality in mind, suggesting that its physical and chemical properties are suitable for large-scale production . The mercuriation of a similar compound, 3,4,5-trimethoxybenzoic acid, has been studied, indicating that the methoxy groups can direct the introduction of other substituents on the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Metabolic Studies in Central Nervous System
- A study explored the metabolic rates of mescaline and its isomer, 2,3,4-trimethoxy-β-phenylethylamine, in different areas of the mouse brain. The formation of trimethoxyphenylacetic acids in the brain was suggested, highlighting a potential role in metabolic processes related to psychotomimetic activity (Seiler & Demisch, 1974).
Bacterial Degradation and Environmental Impact
- Research on the bacterial degradation of 3,4,5-trimethoxyphenylacetic acid by a species of Arthrobacter revealed insights into the oxidative processes of related aromatic acids and their environmental implications. This study is significant for understanding microbial interactions with such compounds in natural settings (Donnelly, Chapman & Dagley, 1981).
Neurochemical Aspects in Pharmacology
- A study investigated the effects of a compound related to 2,3,4-trimethoxyphenylacetic acid on the levels of monoamines in the brain. This research provides insights into the neurochemical pathways influenced by such compounds, relevant in pharmacological contexts (Naplekova et al., 2017).
Identification as Major Metabolite
- 2,3,4-Trimethoxyphenylacetic acid was identified as the major metabolite of mescaline in dogs, providing important information about the metabolic pathways of psychoactive substances in mammalian systems (Spector, 1961).
Eigenschaften
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-8-5-4-7(6-9(12)13)10(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWCKCLDAQWIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177010 | |
| Record name | (2,3,4-Trimethoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethoxyphenylacetic acid | |
CAS RN |
22480-91-7 | |
| Record name | 2,3,4-Trimethoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22480-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trimethoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022480917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,3,4-Trimethoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3,4-trimethoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4-TRIMETHOXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I73T9BA54O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



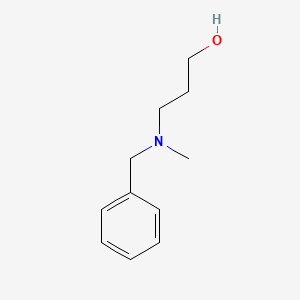
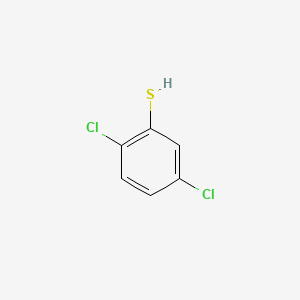
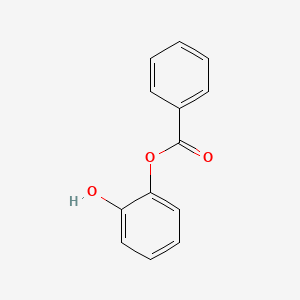
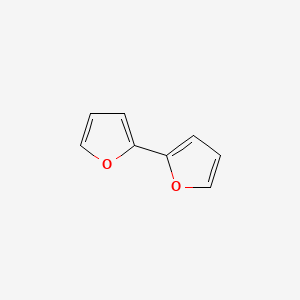
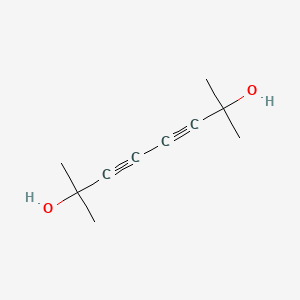
![[1,1'-Bianthracene]-3,3'-disulfonic acid, 4,4'-diamino-9,9',10,10'-tetrahydro-9,9',10,10'-tetraoxo-, disodium salt](/img/structure/B1329539.png)
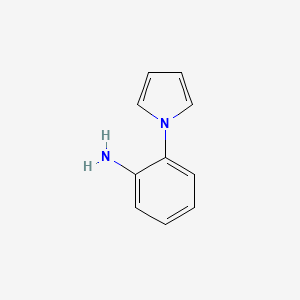
![1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt](/img/structure/B1329544.png)

